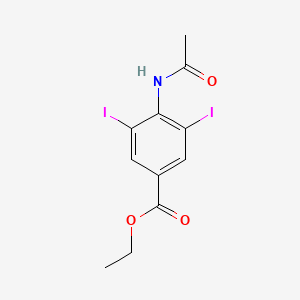

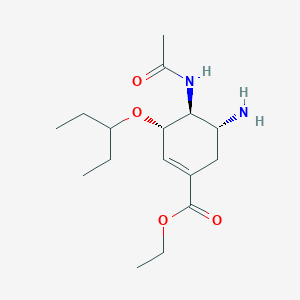

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B, the viruses that cause the flu . It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir is complex due to the presence of three contiguous chiral centers. The commercial production of oseltamivir starts from shikimic acid, which is harvested from Chinese star anise or produced using recombinant Escherichia coli . The synthesis involves several steps, including esterification, ketalization, mesylation, and reductive opening of the ketal . The process also includes the formation of an epoxide, which is then opened with allyl amine to yield the corresponding 1,2-amino alcohol .

Industrial Production Methods

The industrial production of oseltamivir has been optimized to improve yields and reduce the number of steps. The current method involves the use of shikimic acid as the starting material, followed by a series of chemical reactions to produce the final product . This method has been further improved by Hoffmann-La Roche to make it more efficient and scalable .

Análisis De Reacciones Químicas

Types of Reactions

Oseltamivir undergoes several types of chemical reactions, including:

Oxidation: Oseltamivir can be oxidized to form various metabolites.

Reduction: The reduction of oseltamivir can lead to the formation of its active metabolite, oseltamivir carboxylate.

Substitution: Various substitution reactions can be performed on oseltamivir to modify its chemical structure.

Common Reagents and Conditions

Common reagents used in the synthesis of oseltamivir include ethanol, thionyl chloride, p-toluenesulfonic acid, triethylamine, methanesulfonyl chloride, and allyl amine . The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and yield.

Major Products Formed

The major product formed from the reduction of oseltamivir is oseltamivir carboxylate, which is the active metabolite responsible for its antiviral activity .

Aplicaciones Científicas De Investigación

Oseltamivir has several scientific research applications, including:

Mecanismo De Acción

Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver . Oseltamivir carboxylate inhibits the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells . By blocking neuraminidase, oseltamivir prevents the virus from spreading within the respiratory tract, thereby reducing the severity and duration of influenza symptoms .

Comparación Con Compuestos Similares

Similar Compounds

Oseltamivir is part of a class of antiviral drugs known as neuraminidase inhibitors. Other compounds in this class include:

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor used for the treatment and prevention of influenza.

Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.

Comparison

Compared to other neuraminidase inhibitors, oseltamivir has the advantage of being orally bioavailable, making it easier to administer . it may have more adverse effects, such as nausea, compared to zanamivir and baloxavir . Oseltamivir is also less effective if used after 48 hours of influenza infection .

Propiedades

Fórmula molecular |

C16H28N2O4 |

|---|---|

Peso molecular |

312.40 g/mol |

Nombre IUPAC |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1 |

Clave InChI |

VSZGPKBBMSAYNT-ILXRZTDVSA-N |

SMILES isomérico |

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC |

SMILES canónico |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)

![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)

![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)

![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)

![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)